2,6-二甲氧基-3-甲基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

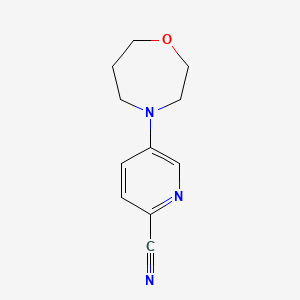

2,6-Dimethoxy-3-methylbenzaldehyde is a chemical compound with the CAS Number: 251654-46-3 . It has a molecular weight of 180.2 and is typically in powder form . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The IUPAC name for 2,6-Dimethoxy-3-methylbenzaldehyde is the same as its common name . The InChI code for this compound is1S/C10H12O3/c1-7-4-5-9 (12-2)8 (6-11)10 (7)13-3/h4-6H,1-3H3 . Physical And Chemical Properties Analysis

2,6-Dimethoxy-3-methylbenzaldehyde is a powder that is stored at room temperature .科学研究应用

合成和化学过程

- 二甲氧基甲酸的合成:已经开发出一种从 2,3-二甲氧基苯甲醛制备 3,4-二甲氧基-邻甲酸的过程,包括催化还原、溴化和转化为羧酸 (Connolly 等人,2004)。

- 苯甲醛肟的邻位溴化:一项关于使用钯催化的邻位溴化作为关键步骤,由苯甲醛合成取代的 2-溴苯甲醛的研究 (Dubost 等人,2011)。

- 二氢吡啶的新型合成:使用汉奇合成,由 3-氧代丁酸甲酯、碳酸铵和二甲氧基硝基苯甲醛一锅合成特定的二氢吡啶化合物 (Maru & Shah,2013)。

分子和晶体研究

- 分子晶体结构分析:由二甲氧基硝基苯甲醛衍生物合成的二氢吡啶化合物的分子晶体结构通过 X 射线衍射进行研究 (Maru & Shah,2013)。

- 金属配合物的な光学研究:一项关于涉及二甲氧基苯甲醛衍生物的金属配合物的合成和光学性质的研究 (Mekkey 等人,2020)。

光反应性质

- 苯甲酰基衍生物的光化学:研究了 2-(烷氧基甲基)-5-甲基-α-氯代苯乙酮和相关化合物的な光反应性 (Plíštil 等人,2006)。

其他应用

- 抗肿瘤剂的合成:合成和评估衍生自 3,4-亚甲二氧基-5,4'-二甲氧基-3'-氨基-Z-芪的化合物,以用于潜在的抗癌应用 (Pettit 等人,2003)。

安全和危害

作用机制

Target of Action

The primary targets of 2,6-Dimethoxy-3-methylbenzaldehyde are the components of the cellular antioxidation system in fungi . This includes enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

2,6-Dimethoxy-3-methylbenzaldehyde disrupts the cellular antioxidation system of fungi . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The compound’s antifungal activity is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . By disrupting the cellular antioxidation system, it induces oxidative stress in the fungal cells . This leads to a disruption of normal cellular functions and ultimately inhibits the growth of the fungi .

Result of Action

The result of the action of 2,6-Dimethoxy-3-methylbenzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation system, it induces oxidative stress in the fungal cells, leading to growth inhibition .

属性

IUPAC Name |

2,6-dimethoxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-11)10(7)13-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDORDWURDQRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxy-3-methylbenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2854701.png)

![Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2854702.png)

![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)

![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)

![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)

![(4S,5S)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/no-structure.png)

![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)